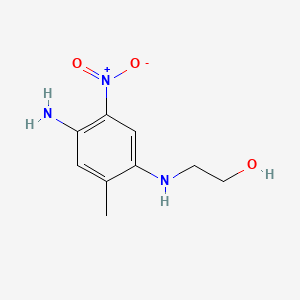

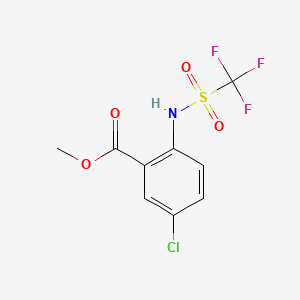

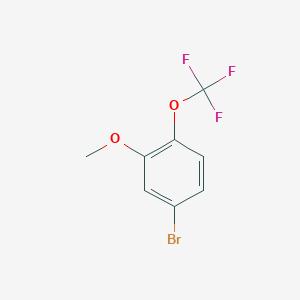

![molecular formula C16H17NO3 B1277951 3-氨基-3-[3-(4-甲基苯氧基)苯基]丙酸 CAS No. 213192-66-6](/img/structure/B1277951.png)

3-氨基-3-[3-(4-甲基苯氧基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

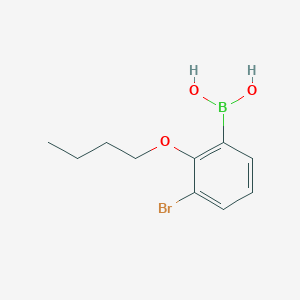

The compound 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is a derivative of propanoic acid with a specific substitution pattern that includes an amino group and a 4-methylphenoxy phenyl group. While the provided papers do not directly discuss this exact compound, they do explore closely related analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar backbone structure and are investigated for their biological activity, particularly as EP3 receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves the creation of analogs of 3-(2-aminocarbonylphenyl)propanoic acid with various side chains. These analogs were synthesized to evaluate their EP3 antagonist activity and to explore the structure-activity relationship (SAR) of these molecules . The synthesis process is likely to involve multi-step organic reactions, including the introduction of the amino group and the phenoxymethyl moiety to the propanoic acid backbone.

Molecular Structure Analysis

The molecular structure of these analogs is crucial for their biological activity. The papers discuss the importance of the carboxyamide side chain and the introduction of substituents into the phenyl moieties, which can significantly affect the in vitro and in vivo potencies of the compounds . The stereochemistry of the analogs is also explored, with the synthesis and evaluation of optically active analogs, indicating that the chiral centers in these molecules can influence their binding affinity and antagonist activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these analogs are not detailed in the provided papers. However, it can be inferred that the reactions would include amide bond formation, aromatic substitution, and possibly chiral resolution or asymmetric synthesis to obtain optically active compounds . The metabolic stability of these compounds is also a key factor, as it influences their pharmacokinetic profiles and in vivo efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these analogs, such as solubility, stability, and reactivity, are important for their biological function and pharmacokinetics. The papers suggest that the compounds have been evaluated for their in vitro stability, particularly in liver microsomes, which is indicative of their metabolic stability and potential as drug candidates . The pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), are also considered in the evaluation of these compounds .

科学研究应用

化学衍生物和合成

- 从杜仲叶中分离出新型酚类化合物,包括丙酸衍生物,显示出潜在的抗炎活性 (任等人,2021)。

- природное 酚类化合物,已用作可再生的结构单元,以增强含 -OH 分子的反应性,使其形成苯并恶嗪环,表明在材料科学中的应用 (特雷霍-马钦等人,2017)。

生物活性

- 已探索 3-氨基-3-苯基丙酸的类似物对妊娠大鼠中 PGE(2) 诱导的子宫收缩的抑制作用,表明在药物研究中的潜力 (浅田等人,2010)。

- N-取代-β-氨基酸衍生物,包括具有 3-氨基-3-苯基丙酸结构的化合物,已对各种细菌和真菌表现出良好的抗菌活性,表明其在抗菌应用中的用途 (Mickevičienė 等人,2015)。

药物中间体应用

- S-3-氨基-3-苯基丙酸 (S-APA) 是一种重要的药物中间体,已使用手性催化合成,证明其在药物研究中的重要性,特别是用于治疗早泄的药物 (李等人,2013)。

合成路线和应用

- 已探索了合成 3-(苯磺酰亚氨基)丙酸衍生物的各种合成路线,表明在开发具有有趣构象性质的假二肽的潜力 (泰伊和斯金纳,2002)。

- 从 3-(4-羟基苯基)丙酸开始合成了一种新型荧光生物标记,展示了此类衍生物在开发用于科学研究的新型生物标记中的潜力 (布里格斯等人,2002)。

属性

IUPAC Name |

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAQBBFMGZBFDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433184 |

Source

|

| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid | |

CAS RN |

213192-66-6 |

Source

|

| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。